molecular formula C15H14ClNO3S B5684373 2-[(2-chlorobenzyl)sulfonyl]-N-phenylacetamide

2-[(2-chlorobenzyl)sulfonyl]-N-phenylacetamide

Cat. No. B5684373
M. Wt: 323.8 g/mol
InChI Key: UENNEQAMVRSVMX-UHFFFAOYSA-N
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Description

2-[(2-chlorobenzyl)sulfonyl]-N-phenylacetamide, also known as CBPA, is a chemical compound that has been studied extensively for its potential applications in scientific research. CBPA is a sulfonamide-based compound that has been shown to possess a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Mechanism of Action

2-[(2-chlorobenzyl)sulfonyl]-N-phenylacetamide functions by binding to the active site of carbonic anhydrase, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition results in a decrease in the concentration of bicarbonate in the blood, leading to a decrease in pH. The mechanism of action of 2-[(2-chlorobenzyl)sulfonyl]-N-phenylacetamide has been studied extensively, and has been shown to be highly specific to carbonic anhydrase.
Biochemical and Physiological Effects:
2-[(2-chlorobenzyl)sulfonyl]-N-phenylacetamide has been shown to have a range of biochemical and physiological effects, including the inhibition of carbonic anhydrase, the reduction of bicarbonate concentration in the blood, and the decrease in pH. 2-[(2-chlorobenzyl)sulfonyl]-N-phenylacetamide has also been shown to have anti-inflammatory effects, and has been used in studies investigating the role of sulfonamides in the regulation of inflammation.

Advantages and Limitations for Lab Experiments

2-[(2-chlorobenzyl)sulfonyl]-N-phenylacetamide has several advantages as a tool for scientific research, including its well-established synthesis method, its specificity for carbonic anhydrase, and its range of biochemical and physiological effects. However, 2-[(2-chlorobenzyl)sulfonyl]-N-phenylacetamide also has some limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are several potential future directions for research involving 2-[(2-chlorobenzyl)sulfonyl]-N-phenylacetamide, including the development of new sulfonamide-based compounds with improved specificity and efficacy, the investigation of the role of carbonic anhydrase inhibition in the regulation of inflammation and other physiological processes, and the exploration of the potential therapeutic applications of 2-[(2-chlorobenzyl)sulfonyl]-N-phenylacetamide and related compounds. Overall, 2-[(2-chlorobenzyl)sulfonyl]-N-phenylacetamide is a valuable tool for scientific research, with a range of potential applications in various fields.

Synthesis Methods

The synthesis of 2-[(2-chlorobenzyl)sulfonyl]-N-phenylacetamide involves the reaction of 2-chlorobenzyl chloride with sodium sulfonamide, followed by the addition of phenylacetic acid. This reaction results in the formation of 2-[(2-chlorobenzyl)sulfonyl]-N-phenylacetamide as a white crystalline solid. The synthesis of 2-[(2-chlorobenzyl)sulfonyl]-N-phenylacetamide is well-established and has been described in detail in various scientific publications.

Scientific Research Applications

2-[(2-chlorobenzyl)sulfonyl]-N-phenylacetamide has been used in various scientific research applications, including as a tool for studying the role of sulfonamides in biological systems. 2-[(2-chlorobenzyl)sulfonyl]-N-phenylacetamide has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a key role in the regulation of acid-base balance in the body. This inhibition has been used to study the physiological effects of carbonic anhydrase inhibition, as well as the potential therapeutic applications of sulfonamide-based compounds.

properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfonyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3S/c16-14-9-5-4-6-12(14)10-21(19,20)11-15(18)17-13-7-2-1-3-8-13/h1-9H,10-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UENNEQAMVRSVMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CS(=O)(=O)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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